4-Acetylbenzoyl chloride

Catalog No.
S732901
CAS No.
31076-84-3
M.F
C9H7ClO2
M. Wt
182.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylbenzoyl chloride

CAS Number

31076-84-3

Product Name

4-Acetylbenzoyl chloride

IUPAC Name

4-acetylbenzoyl chloride

Molecular Formula

C9H7ClO2

Molecular Weight

182.6 g/mol

InChI

InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3

InChI Key

UZPDKLGPANSZTM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)Cl

4-Acetylbenzoyl chloride is an organic compound with the molecular formula C₉H₇ClO₂. It is classified as an acid chloride, specifically a derivative of benzoyl chloride, where an acetyl group is substituted at the para position of the benzoyl moiety. This compound is characterized by its reactivity due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.

4-Acetylbenzoyl chloride is a hazardous compound due to several factors:

  • Corrosivity: The acyl chloride group can react with tissues, causing severe irritation, burns, and eye damage upon contact.
  • Lachrymator: It can irritate the eyes, causing tearing and discomfort.
  • Reactivity: Reacts readily with water, releasing hydrochloric acid fumes which are irritating to the respiratory system.
  • Flammability: May be flammable and decompose upon heating, releasing toxic fumes.
Typical of acid chlorides:

  • Nucleophilic Acyl Substitution: This is the primary reaction pathway for acid chlorides. Nucleophiles such as alcohols, amines, and water can react with 4-acetylbenzoyl chloride to form esters, amides, and carboxylic acids, respectively .
  • Hydrolysis: When treated with water, 4-acetylbenzoyl chloride hydrolyzes to yield 4-acetylbenzoic acid and hydrochloric acid. The reaction can be facilitated by using a base to neutralize the hydrochloric acid produced .
  • Reduction: Reduction of 4-acetylbenzoyl chloride using lithium aluminum hydride converts it into 4-acetylbenzyl alcohol .
  • Reactions with Grignard Reagents: When reacted with Grignard reagents, it forms tertiary alcohols via nucleophilic addition followed by elimination of the chloride ion .

The synthesis of 4-acetylbenzoyl chloride typically involves the following steps:

  • Starting Material Preparation: The synthesis begins with 4-acetylbenzoic acid.
  • Chlorination: The acid is treated with thionyl chloride or phosphorus pentachloride to convert it into the corresponding acid chloride (4-acetylbenzoyl chloride). This step is crucial as it introduces the reactive acyl chloride functionality .

4-Acetylbenzoyl chloride finds applications in various fields:

  • Organic Synthesis: It is used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Compounds derived from 4-acetylbenzoyl chloride are utilized in producing dyes and pigments due to their ability to form stable complexes.
  • Polymer Chemistry: It can be employed in polymerization processes to introduce functional groups into polymers.

Interaction studies involving 4-acetylbenzoyl chloride primarily focus on its reactivity with nucleophiles. For example, its interaction with different amines leads to the formation of various amides, which can be evaluated for their biological activities. Additionally, studies may explore how substituents on the aromatic ring influence reactivity and stability.

Several compounds share structural similarities with 4-acetylbenzoyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Benzoyl ChlorideC₇H₅ClOSimple structure; lacks acetyl substituent
Acetyl ChlorideC₂H₃ClOSmaller size; primarily used for acetylation
4-Acetoxybenzoyl ChlorideC₉H₉ClO₃Contains an ether functional group instead of a ketone
4-Ethylbenzoyl ChlorideC₉H₉ClOEthyl substituent instead of acetyl

4-Acetylbenzoyl chloride is unique due to its combination of both acetyl and benzoyl functionalities, which allows for diverse chemical transformations not readily available in simpler analogs.

XLogP3

2.6

Wikipedia

4-Acetylbenzoyl chloride

Dates

Modify: 2023-08-15
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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